molecular formula C10H14N4O4 B6302141 bis((2R)-azetidine-2-carbonitrile); oxalic acid CAS No. 2173052-89-4

bis((2R)-azetidine-2-carbonitrile); oxalic acid

Cat. No.: B6302141
CAS No.: 2173052-89-4
M. Wt: 254.24 g/mol
InChI Key: OODAFZBGMZZKNL-KDAOEQPASA-N
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Description

Bis((2R)-azetidine-2-carbonitrile); oxalic acid is a compound that combines the structural features of azetidine and oxalic acid Azetidine is a four-membered nitrogen-containing heterocycle, while oxalic acid is a dicarboxylic acid

Mechanism of Action

Target of Action

The primary target of oxalic acid, a component of the compound, is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in regulating cellular processes such as cell growth, division, migration, and survival.

Mode of Action

Oxalic acid is known to be a strong dicarboxylic acid that occurs in many plants and vegetables . It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid .

Biochemical Pathways

Oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, e.g., nutrient availability, weathering of minerals, or precipitation of metal oxalates . Oxalates are also mentioned among low-molecular-weight compounds involved indirectly in the degradation of the lignocellulose complex by fungi .

Result of Action

The result of the action of oxalic acid is largely dependent on its environment. In the context of pathogenesis by the fungus Sclerotinia sclerotiorum, the secretion of oxalic acid is required . Studies suggest that oxalate aids pathogen compatibility by modulating the oxidative burst of the host plant .

Action Environment

The action of oxalic acid is influenced by environmental factors. For instance, in soil, oxalates are linked to various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . In the context of fungal pathogenesis, the secretion of oxalic acid aids in pathogen compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis((2R)-azetidine-2-carbonitrile); oxalic acid typically involves the reaction of azetidine derivatives with oxalic acid or its derivatives. One common method is the condensation reaction between azetidine-2-carbonitrile and oxalic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the desired product yield and quality .

Chemical Reactions Analysis

Types of Reactions

Bis((2R)-azetidine-2-carbonitrile); oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Bis((2R)-azetidine-2-carbonitrile); oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis((2R)-azetidine-2-carbonitrile); oxalic acid is unique due to the combination of the azetidine ring and the oxalic acid moiety.

Properties

IUPAC Name

(2R)-azetidine-2-carbonitrile;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODAFZBGMZZKNL-KDAOEQPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1C#N.C1CN[C@H]1C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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